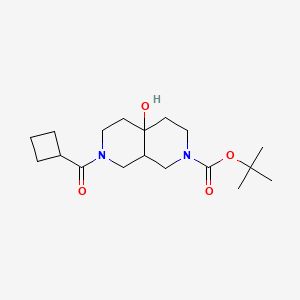
tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
Vue d'ensemble
Description
Tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H30N2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate, with the CAS number 2096985-98-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, physicochemical properties, and biological activities based on recent studies.
The molecular formula for this compound is with a molecular weight of 338.45 g/mol. The compound exhibits a complex structure that contributes to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C18H30N2O4 |
| Molecular Weight | 338.45 g/mol |
| CAS Number | 2096985-98-5 |
| Purity | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications to introduce the tert-butyl and cyclobutylcarbonyl moieties. Detailed synthetic routes have been documented in various chemical literature sources.
Biological Activity
The biological activity of this compound has been explored in several contexts, particularly its potential as an antifungal and antihistaminic agent.
Antifungal Activity
In studies assessing antifungal properties, compounds similar to tert-butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine have demonstrated efficacy against various fungal strains. For example, related analogs were tested against Trichophyton mentagrophytes and Trichophyton rubrum, showing promising results in growth inhibition.
Antihistaminic Activity
This compound is also being investigated for antihistaminic properties. Analogous compounds have been shown to exhibit cytostatic effects in human cancer cell lines (e.g., MCF-7), suggesting potential applications in cancer treatment. The mechanism involves cell growth arrest and differentiation induction, which are critical for therapeutic interventions.
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of the compound through various experimental approaches:
- Antifungal Testing : In vitro assays revealed that the compound exhibited significant antifungal activity, comparable to established antifungal agents.
- Cell Line Studies : In cancer research, the compound's analogs were tested on MCF-7 cells, demonstrating a reduction in cell proliferation and induction of apoptosis.
- Metabolic Stability : The introduction of the tert-butyl group was noted to enhance metabolic stability in some analogs, indicating a favorable pharmacokinetic profile.
Propriétés
IUPAC Name |
tert-butyl 7-(cyclobutanecarbonyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4/c1-17(2,3)24-16(22)20-10-8-18(23)7-9-19(11-14(18)12-20)15(21)13-5-4-6-13/h13-14,23H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGGSIOCEQUQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)C(=O)C3CCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















